molecular formula C13H15N3O B171871 2-(piperazin-1-ylcarbonyl)-1H-indole CAS No. 136818-95-6

2-(piperazin-1-ylcarbonyl)-1H-indole

Cat. No.: B171871
CAS No.: 136818-95-6
M. Wt: 229.28 g/mol
InChI Key: FIVCRRVYLAXYFC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down neurotransmitters, thus regulating nerve impulses.

Mode of Action

Based on the action of structurally similar compounds, it can be hypothesized that it may interact with its target enzymes (like ache and buche) and inhibit their activity . This inhibition could lead to an increase in the concentration of certain neurotransmitters, thereby affecting nerve signal transmission.

Biochemical Pathways

If it indeed inhibits ache and buche, it would affect the cholinergic system . This system plays a key role in memory and cognition, and its disruption is associated with neurodegenerative diseases like Alzheimer’s.

Pharmacokinetics

Similar compounds have been found to be absorbed and distributed in the body, metabolized by enzymes, and excreted . These properties greatly impact the bioavailability of the compound, determining its effectiveness and potential side effects.

Result of Action

If it acts as an inhibitor of ache and buche, it could potentially lead to an increase in the concentration of certain neurotransmitters, affecting nerve signal transmission and potentially improving symptoms of neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-2-yl)(piperazin-1-yl)methanone typically involves the coupling of an indole derivative with a piperazine derivative. One common method is the acid amine coupling reaction using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) and a solvent such as DMF (dimethylformamide) at elevated temperatures .

Industrial Production Methods: Industrial production methods for (1H-indol-2-yl)(piperazin-1-yl)methanone would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

This detailed article provides a comprehensive overview of (1H-indol-2-yl)(piperazin-1-yl)methanone, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!

Properties

IUPAC Name

1H-indol-2-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)12-9-10-3-1-2-4-11(10)15-12/h1-4,9,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVCRRVYLAXYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358889
Record name 1H-indol-2-yl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136818-95-6
Record name 1H-indol-2-yl(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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